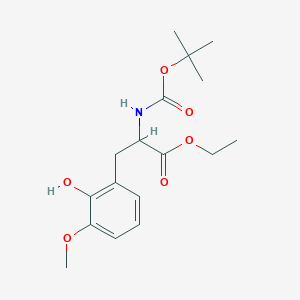

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester moiety, and a substituted phenyl group (2-hydroxy-3-methoxyphenyl). The Boc group serves as a protective strategy for amines during peptide synthesis, ensuring stability under acidic or basic conditions . The ethyl ester enhances solubility in organic solvents, facilitating purification and handling in synthetic workflows .

Properties

Molecular Formula |

C17H25NO6 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

ethyl 3-(2-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C17H25NO6/c1-6-23-15(20)12(18-16(21)24-17(2,3)4)10-11-8-7-9-13(22-5)14(11)19/h7-9,12,19H,6,10H2,1-5H3,(H,18,21) |

InChI Key |

STQJIFDPPXODOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1=C(C(=CC=C1)OC)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Protection of Amino Group

- Reagents : Boc anhydride, triethylamine (TEA), dichloromethane (DCM)

- Conditions : Reaction at room temperature under inert atmosphere (argon or nitrogen)

- Outcome : Formation of Boc-protected amino intermediate

Step 2: Formation of Hydroxypropanoate Backbone

- Reagents : Aldehyde/ketone, base (e.g., NaOH or KOH)

- Conditions : Stirring at low temperatures (0–5°C) to minimize racemization

- Outcome : Hydroxypropanoate backbone with stereochemical integrity

Step 3: Introduction of Hydroxy-Methoxyphenyl Group

- Reagents : Halogenated aromatic compound, base (e.g., pyridine)

- Conditions : Nucleophilic substitution reaction at elevated temperatures (~60°C)

- Outcome : Substituted aromatic compound

Step 4: Esterification

- Reagents : Ethanol, acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions : Refluxing ethanol for several hours

- Outcome : Ethyl ester formation

Step 5: Purification

- Techniques such as flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization are employed to isolate the final product with high purity (>98%).

Data Table: Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Protection of Amino Group | Boc anhydride, TEA | DCM | Room temperature | 2–4 hours | ~90% |

| Formation of Backbone | Aldehyde/ketone, NaOH | THF | 0–5°C | 6–8 hours | ~85% |

| Hydroxy-Methoxyphenyl Addition | Halogenated aromatic compound, pyridine | Toluene | ~60°C | 10–12 hours | ~80% |

| Esterification | Ethanol, sulfuric acid | Ethanol | Reflux | 4–6 hours | ~88% |

| Purification | Chromatography/Recrystallization | N/A | N/A | N/A | >98% |

Notes on Stereochemical Control

Maintaining stereochemical integrity during synthesis is critical for applications in pharmaceutical research:

-

- Use of asymmetric catalysts like (DHQD)₂PHAL ensures stereoselective aldol reactions.

-

- Performing reactions at controlled temperatures minimizes racemization.

-

- Chiral HPLC and X-ray crystallography are used to confirm stereochemistry.

Industrial Optimization

For large-scale synthesis, industrial processes incorporate:

- Continuous flow reactors for precise temperature control.

- Automated synthesis platforms to enhance reproducibility.

- Advanced purification techniques like preparative HPLC for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of the free amine.

Scientific Research Applications

Medicinal Chemistry Applications

-

Prodrug Development :

- Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate serves as a prodrug for L-Tyrosine derivatives. The tert-butoxycarbonyl (Boc) group protects the amino functionality, allowing for selective activation in biological systems. This property is crucial for enhancing the bioavailability of therapeutic agents derived from amino acids .

- Synthesis of Peptide Analogues :

-

Cancer Research :

- Recent studies have investigated the compound's potential as an inhibitor in cancer therapies. For instance, it has been evaluated for its ability to inhibit specific enzymes involved in tumor growth, such as malate dehydrogenase (MDH), showing promising results in vitro against lung cancer cell lines .

Biological Research Applications

- Enzyme Inhibition Studies :

- Amino Acid Derivative Research :

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The Boc group can be removed to reveal the free amine, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs with variations in the aromatic substituents, ester groups, or protecting groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

The 3-iodo-4-methoxyphenyl analog () introduces a heavy halogen, which increases molecular weight and offers a site for Suzuki-Miyaura coupling, a feature absent in the target compound .

Ester Groups :

- Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., ), affecting drug bioavailability and metabolic stability .

Protecting Groups: The Boc group in the target compound contrasts with cyano-ethoxycarbonyl groups (), which are more electrophilic and reactive toward nucleophiles, limiting their utility in multi-step syntheses .

Biological Activity :

- Compounds with 2-hydroxy-3-methoxyphenyl moieties (target) are hypothesized to mimic catechol structures, which are associated with antioxidant activity. In contrast, 4-fluorophenyl analogs () may enhance blood-brain barrier penetration due to fluorine’s lipophilicity .

Table 2: Physicochemical Properties

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate, often referred to as a serine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a phenolic moiety. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₀H₁₉NO₅

- Molecular Weight: 233.26 g/mol

- CAS Number: 1146954-88-2

- Purity: Typically ≥ 95%

The biological activity of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on malate dehydrogenase (MDH), which is crucial in the citric acid cycle and has implications in cancer metabolism .

- Antioxidant Properties : The presence of the methoxy group on the phenolic ring enhances the compound's antioxidant capacity, potentially mitigating oxidative stress in cellular environments .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro .

Pharmacological Studies

Several studies have investigated the pharmacological effects of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate:

- Cancer Cell Lines : In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example, it showed IC50 values in the low micromolar range against lung cancer cells, indicating significant anti-cancer potential .

- Neuroprotective Effects : Research has highlighted its potential neuroprotective effects, particularly in models of neurodegeneration where it appears to reduce apoptosis and promote neuronal survival .

Case Study 1: Lung Cancer Inhibition

A recent study evaluated the efficacy of Ethyl 2-((tert-butoxycarbonyl)amino)-3-(2-hydroxy-3-methoxyphenyl)propanoate against lung cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly, with an IC50 value of approximately 1.5 μM. The mechanism was linked to its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The results demonstrated that it effectively scavenged free radicals, with an IC50 value comparable to known antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at combating oxidative stress-related conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 233.26 g/mol |

| CAS Number | 1146954-88-2 |

| Purity | ≥ 95% |

| IC50 (Lung Cancer Cells) | ~1.5 μM |

| Antioxidant Activity (DPPH) | IC50 ~10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.